molecular formula C12H10N2O5 B12278302 Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate

Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate

Cat. No.: B12278302
M. Wt: 262.22 g/mol
InChI Key: GOCOARSXHUWDGZ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of an aromatic aldehyde with nitroacetic esters in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like 18-crown-6. The reaction is carried out at elevated temperatures (around 80°C) for several hours to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

    Cycloaddition: The isoxazole ring can participate in further cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Cycloaddition: Various dienophiles and dienes under thermal or catalytic conditions.

Major Products Formed

    Reduction: Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.

    Hydrolysis: 5-(4-nitrophenyl)isoxazole-3-carboxylic acid.

    Cycloaddition: Various polycyclic compounds depending on the reactants used.

Scientific Research Applications

Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group and isoxazole ring are key functional groups that contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(3-nitrophenyl)isoxazole-4-carboxylate
  • Ethyl 5-(2-nitrophenyl)isoxazole-4-carboxylate
  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 5-(4-nitrophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-11(19-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCOARSXHUWDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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